molecular formula C2H5NaO2S2 B8004281 sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane

sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane

Cat. No.: B8004281
M. Wt: 148.18 g/mol
InChI Key: PISVIEQBTMLLCS-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane involves specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:

    Carbonization and Sulfonation: This method involves the carbonization of a precursor material followed by sulfonation.

    Hydrothermal Methods: This approach uses high-pressure and high-temperature conditions to synthesize the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane include:

Uniqueness

This compound stands out due to its unique combination of chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISVIEQBTMLLCS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=S)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=S)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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